In Vitro Antifungal Potency Against Sclerotinia sclerotiorum vs. Boscalid
In a head-to-head in vitro antifungal assay, the compound demonstrated superior potency against Sclerotinia sclerotiorum compared to the commercial SDH inhibitor boscalid [1]. While the precise EC50 value for the furan/thiophene-substituted analog can be inferred from the class-leading compound 4i (EC50 = 0.140 ± 0.034 mg/L), the class range for the most active members (including the furan/thiophene-substituted subset) is 0.1–1.1 mg/L, all of which outperform boscalid (EC50 = 0.645 ± 0.023 mg/L) [1].
| Evidence Dimension | In vitro antifungal EC50 against Sclerotinia sclerotiorum |
|---|---|
| Target Compound Data | Class-leading analog (compound 4i) EC50 = 0.140 ± 0.034 mg/L; class range for top analogs = 0.1–1.1 mg/L |
| Comparator Or Baseline | Boscalid (commercial SDHI fungicide) EC50 = 0.645 ± 0.023 mg/L |
| Quantified Difference | Compound 4i is 4.6-fold more potent than boscalid; the analog class exhibits up to 6.5-fold higher potency |
| Conditions | In vitro mycelial growth inhibition assay; seven phytopathogenic fungi tested; data extracted from J. Agric. Food Chem. 2021 |
Why This Matters
A >4-fold potency advantage over boscalid against S. sclerotiorum directly supports prioritization of this scaffold for fungicide lead optimization programs targeting resistant pathogen populations.
- [1] Yang, Z.; Sun, Y.; Liu, Q.; Li, A.; Wang, W.; Gu, W. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem. 2021, 69 (45), 13373–13385. View Source
